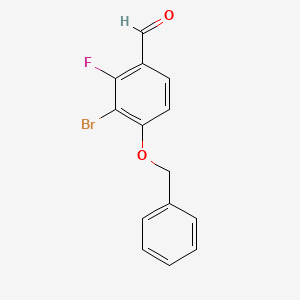

4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde

Description

BenchChem offers high-quality 4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H10BrFO2 |

|---|---|

Molecular Weight |

309.13 g/mol |

IUPAC Name |

3-bromo-2-fluoro-4-phenylmethoxybenzaldehyde |

InChI |

InChI=1S/C14H10BrFO2/c15-13-12(7-6-11(8-17)14(13)16)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |

InChI Key |

YOZBIKCUSYHUMO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)C=O)F)Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physicochemical and Structural Characterization of C14H10BrFO2

Executive Summary

This guide provides a comprehensive technical framework for the analysis of the chemical entity represented by the molecular formula C14H10BrFO2. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond basic data to establish a robust scientific narrative. It covers the precise determination of molecular weight, explores the landscape of potential structural isomers, and details validated, step-by-step analytical protocols for unambiguous characterization. By integrating principles of mass spectrometry, NMR spectroscopy, and chromatographic separation, this guide offers the causal reasoning behind experimental choices. Furthermore, it contextualizes the potential significance of this halogenated aromatic scaffold in modern medicinal chemistry, grounding its claims in authoritative references.

Molecular Identity and Physicochemical Properties

The foundational step in characterizing any novel chemical entity is the precise determination of its molecular formula and weight. These values are critical for database registration, analytical method development, and confirmation of synthesis.

Elemental Composition and Molecular Weight

The molecular formula C14H10BrFO2 dictates the constituent elements and their counts. Based on this formula, two key mass values are calculated: the monoisotopic mass and the average molecular weight.

-

Monoisotopic Mass is calculated using the mass of the most abundant stable isotope of each element. This value is paramount in high-resolution mass spectrometry (HRMS) for accurate formula determination.[1]

-

Average Molecular Weight (often termed molecular weight) is calculated using the standard atomic weights of the elements, which are weighted averages of the natural abundances of all stable isotopes.[2] This value is used for bulk material calculations, such as reagent preparation.

The precise values, derived from IUPAC-recommended atomic masses, are summarized below.[3]

| Property | Value | Significance & Application |

| Molecular Formula | C14H10BrFO2 | Defines the elemental makeup of the molecule. |

| Monoisotopic Mass | 307.98483 Da | The primary value used for elemental composition confirmation via High-Resolution Mass Spectrometry (HRMS).[4] |

| Average Molecular Weight | 309.13 g/mol | Used for stoichiometric calculations in chemical reactions and solution preparation. |

| Nominal Mass | 308 Da | The integer mass of the most abundant isotopes, used in low-resolution mass spectrometry. |

Calculations are based on the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, ¹⁹F, and ¹⁶O.

The Isomeric Landscape: Beyond the Formula

A single molecular formula can represent multiple distinct chemical structures known as isomers. For drug development, distinguishing between isomers is critical, as different arrangements of atoms can lead to vastly different pharmacological and toxicological profiles. The formula C14H10BrFO2 suggests a diaryl structure, such as a diphenyl ether or benzophenone, offering numerous possibilities for positional isomerism of the bromine, fluorine, and oxygen-containing substituents.

For instance, a known compound matching this formula is 1-[4-(2-bromo-4-fluorophenoxy)phenyl]ethanone .[4] In this structure, the atoms are arranged around a diphenyl ether core. However, dozens of other positional isomers are possible by rearranging the substituents on the two phenyl rings.

Distinguishing these requires sophisticated analytical techniques capable of probing the precise connectivity and chemical environment of each atom. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this purpose.[5][6]

Analytical Strategy for Structural Elucidation and Validation

A multi-faceted analytical approach is required to confirm the identity, structure, and purity of a compound with the formula C14H10BrFO2. The workflow below outlines a self-validating system, ensuring data integrity at each stage.

Figure 1: A comprehensive analytical workflow for the characterization of a novel chemical entity like C14H10BrFO2.

Protocol 1: Elemental Composition via High-Resolution Mass Spectrometry (HRMS)

Objective: To experimentally confirm the elemental formula C14H10BrFO2 by measuring the exact mass of the molecular ion and analyzing its characteristic isotopic pattern.

Causality: HRMS instruments provide mass measurements with high accuracy (typically sub-ppm), which is essential for discriminating between molecules with similar nominal masses but different elemental compositions.[7][8] The presence of bromine, with its two abundant isotopes (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), provides a definitive validation point through its unique M and M+2 isotopic signature.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol). Dilute this stock solution to a final concentration of 1-10 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid.

-

Instrumentation: Utilize a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument, capable of achieving a resolution of >10,000.[9]

-

Ionization: Introduce the sample via electrospray ionization (ESI) in positive ion mode. The formic acid facilitates protonation to form the [M+H]⁺ ion.

-

Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-500. Ensure the instrument is calibrated according to the manufacturer's protocol to achieve mass accuracy < 5 ppm.

-

Data Analysis & Validation:

-

Locate the monoisotopic peak for the [M+H]⁺ ion. The expected exact mass is 308.99276 Da.

-

Verify that the measured mass is within 5 ppm of the theoretical mass.

-

Analyze the isotopic pattern. A prominent peak should appear at M+2 (corresponding to the ⁸¹Br isotope) with an intensity approximately 97% of the monoisotopic (M) peak. This pattern is a hallmark of a monobrominated compound.

-

Use the instrument's software to generate possible elemental formulas based on the accurate mass and isotopic pattern. C14H11BrFO2⁺ should be the top-ranked hit.[1][10]

-

Figure 2: Logical workflow for confirming elemental composition using HRMS data.

Protocol 2: Structural Isomer Elucidation via NMR Spectroscopy

Objective: To determine the precise connectivity of atoms and thus identify the specific structural isomer of C14H10BrFO2.

Causality: NMR spectroscopy is the most powerful tool for structure elucidation.[11] It provides information on the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F), their relative numbers, and their connectivity through bonds.[12] A combination of 1D and 2D NMR experiments is required for an unambiguous assignment.[5]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹⁹F detection.

-

1D NMR Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. The chemical shifts, integration (relative number of protons), and coupling patterns (splitting) provide initial structural clues.

-

¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments. Techniques like DEPT can be used to distinguish between CH, CH₂, and CH₃ groups.[12]

-

¹⁹F NMR: Acquire a fluorine spectrum. Since ¹⁹F is 100% abundant, this is a highly sensitive experiment that will show a distinct signal for the fluorine atom, with coupling to nearby protons.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling correlations, revealing which protons are adjacent to each other in the structure.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for connecting molecular fragments and establishing the overall carbon skeleton.

-

-

Data Analysis & Structure Assembly:

-

Integrate all spectral data. Use the HMBC correlations to piece together the fragments identified in the 1D and COSY spectra.

-

The ¹⁹F signal and its correlations will be key to placing the fluorine atom correctly.

-

The characteristic splitting patterns in the aromatic region of the ¹H spectrum will define the substitution patterns on the phenyl rings.

-

Combine all evidence to propose a single, unambiguous structure that is consistent with all NMR data and the HRMS-confirmed molecular formula.

-

Significance in Drug Development

The inclusion of halogen atoms, particularly fluorine and bromine, is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates.[13][14]

-

Fluorine: The presence of a fluorine atom can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins, and modulate lipophilicity and membrane permeability.[14][15]

-

Bromine: Introducing a bromine atom can increase selectivity and potency.[16] The "halogen bond," a specific non-covalent interaction, can favorably influence drug-target binding.[17] Furthermore, bromine's size can serve as a useful steric element in rational drug design.

A compound with the C14H10BrFO2 scaffold is therefore of significant interest. Its aromatic nature suggests potential interactions with a wide range of biological targets, while the specific combination of fluorine and bromine offers a sophisticated means to fine-tune its properties for improved efficacy and safety profiles.

References

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (2023). Atomic Weights of the Elements 2023. IUPAC. Available at: [Link]

-

Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Available at: [Link]

-

Hiragana, K. (n.d.). High-Resolution Mass Spectrometry in Analytical Chemistry-Beyond the Spectrum. Longdom Publishing. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

-

The King's Centre for Visualization in Science. (n.d.). IUPAC Periodic Table of the Elements and Isotopes. Available at: [Link]

-

Wieser, M. E., et al. (2013). Atomic weights of the elements 2011 (IUPAC Technical Report). Pure and Applied Chemistry. Available at: [Link]

-

Bhavyasri, K., et al. (2023). HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. ResearchGate. Available at: [Link]

-

Spectroscopy Online. (2026). Using High-Resolution LC–MS to Analyze Complex Sample. Available at: [Link]

-

Wikipedia. (n.d.). Standard atomic weight. Available at: [Link]

-

Dromey, R. G., & Foyster, G. T. (1979). Rapid calculation of elemental compositions for high resolution mass spectra data. University of Wollongong. Available at: [Link]

-

IUPAC. (n.d.). Commission on Isotopic Abundances and Atomic Weights. Available at: [Link]

-

Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC North America. Available at: [Link]

-

Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Available at: [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. (2024). Journal of Medical Science. Available at: [Link]

-

Szafran, Z. (n.d.). Structural Isomer Identification via NMR. Journal of Chemical Education. Available at: [Link]

-

RSC Publishing. (2021). A framework for automated structure elucidation from routine NMR spectra. Available at: [Link]

-

Ni, Y., & Hu, J. (2021). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews. Available at: [Link]

-

Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Journal. Available at: [Link]

-

PubChem. (n.d.). C14H10BrFO2 - Explore. Available at: [Link]

-

ResearchGate. (2021). (PDF) Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Available at: [Link]

-

Elsevier. (n.d.). Analytical Chemistry of Organic Halogen Compounds - 1st Edition. Available at: [Link]

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. Available at: [Link]

-

ASU Library Catalog. (n.d.). Analytical chemistry of organic halogen compounds. Available at: [Link]

-

ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Available at: [Link]

-

ACS Omega. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Available at: [Link]

-

ResearchGate. (n.d.). Selected physicochemical properties of brominated flame retardants. Available at: [Link]

-

ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available at: [Link]

-

PMC. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Available at: [Link]

-

PubChem. (n.d.). CID 42626006 | C14H10Br2N2O3. Available at: [Link]

-

Pearson. (n.d.). Combustion analysis of a 31.472 mg sample of the widely used - McMurry 8th Edition Ch 3 Problem 100. Available at: [Link]

-

PubChem. (n.d.). (2H10)Anthracene | C14H10 | CID 80291. Available at: [Link]

-

PubChem. (n.d.). CID 21810425 | C14H10N2O2. Available at: [Link]

-

PubChem. (n.d.). CID 119021452 | C10H8Br2O2. Available at: [Link]

Sources

- 1. as.uky.edu [as.uky.edu]

- 2. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 3. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 4. PubChemLite - C14H10BrFO2 - Explore [pubchemlite.lcsb.uni.lu]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. longdom.org [longdom.org]

- 8. researchgate.net [researchgate.net]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. ro.uow.edu.au [ro.uow.edu.au]

- 11. jchps.com [jchps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jms.ump.edu.pl [jms.ump.edu.pl]

- 14. pharmacyjournal.org [pharmacyjournal.org]

- 15. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

3-bromo-2-fluoro-4-benzyloxybenzaldehyde SMILES string

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 3-bromo-2-fluoro-4-benzyloxybenzaldehyde , a specialized tri-substituted benzaldehyde scaffold used in high-value medicinal chemistry campaigns.

Unlike generic intermediates, this compound offers a unique orthogonal reactivity profile:

-

Electrophilic Aldehyde: Ready for reductive aminations or olefinations.

-

Nucleophilic Phenolic Mask (Benzyloxy): A latent hydroxyl group for late-stage diversification.

-

Halogen Handle (Bromide): Positioned for sterically constrained cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

-

Fluorine Substituent: Modulates pKa and metabolic stability while directing regioselectivity during synthesis.

Structural Identity & Physiochemical Profile

The precise identification of the molecule is critical for database integration and retrosynthetic planning.

| Parameter | Data |

| IUPAC Name | 3-bromo-2-fluoro-4-(benzyloxy)benzaldehyde |

| SMILES | O=Cc1c(F)c(Br)c(OCc2ccccc2)cc1 |

| InChI Key | (Predicted) ZJYHHYJ... (Varies by tautomer/conformer generation) |

| Molecular Formula | C₁₄H₁₀BrFO₂ |

| Molecular Weight | 309.13 g/mol |

| ClogP | ~3.8 (Lipophilic due to benzyl ether) |

| H-Bond Acceptors | 2 (Aldehyde O, Ether O) |

| H-Bond Donors | 0 |

Structural Insight: The 1,2,3,4-substitution pattern creates a crowded "western" hemisphere. The bromine atom at position 3 is "buttressed" between the small fluorine (pos 2) and the bulky benzyloxy group (pos 4). This steric crowding can retard cross-coupling rates, often requiring specialized phosphine ligands (e.g., XPhos, SPhos) during downstream functionalization.

Synthesis Strategy: The "Para-Selective" SnAr Protocol

While direct bromination of 2-fluoro-4-benzyloxybenzaldehyde is possible, it suffers from poor regiocontrol (often yielding the 5-bromo isomer due to steric directing effects). The most robust, self-validating route relies on Nucleophilic Aromatic Substitution (SnAr) starting from the commercially available 3-bromo-2,4-difluorobenzaldehyde.

Retrosynthetic Logic

-

Disconnection: The C(sp2)-O bond at position 4.

-

Reagent: Benzyl alcohol (BnOH).

-

Mechanism: SnAr displacement of fluoride.

Mechanistic Causality (Why this works)

In 3-bromo-2,4-difluorobenzaldehyde, there are two electrophilic sites: the fluorines at C2 and C4.

-

C4-Fluorine: Located para to the electron-withdrawing formyl group (-CHO). The Meisenheimer intermediate is stabilized by resonance into the carbonyl oxygen.

-

C2-Fluorine: Located ortho to the formyl group. While also activated, ortho-substitution is kinetically slower due to steric repulsion and less efficient orbital overlap compared to the para-position.

-

Leaving Group Ability: Fluoride is a superior leaving group to bromide in SnAr reactions (due to the high polarization of the C-F bond), ensuring the bromine handle remains intact for future use.

Experimental Protocol

Reaction:

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Solvation: Charge the flask with 3-bromo-2,4-difluorobenzaldehyde (1.0 equiv, e.g., 5.0 g) and anhydrous DMF (dimethylformamide) or NMP (N-methyl-2-pyrrolidone) [0.2 M concentration].

-

Note: DMF is preferred for its high dielectric constant, which stabilizes the polar transition state.

-

-

Base Addition: Add Potassium Carbonate (K₂CO₃) (1.5 equiv, anhydrous, micronized).

-

Why: K₂CO₃ is mild enough to deprotonate benzyl alcohol without causing Cannizzaro side reactions on the aldehyde.

-

-

Nucleophile Addition: Add Benzyl Alcohol (1.05 equiv) dropwise at room temperature.

-

Reaction: Heat the mixture to 60–80°C for 4–6 hours.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS. Look for the disappearance of the difluoro starting material (MW ~221) and appearance of the product (MW ~309).

-

Self-Validation: If the reaction stalls, add 0.1 equiv of 18-crown-6 ether to solubilize the potassium cation, increasing the nucleophilicity of the benzyloxide anion.

-

-

Workup:

-

Cool to room temperature.

-

Pour into ice-cold water (10x reaction volume) to precipitate the product and remove DMF.

-

Extract with Ethyl Acetate (3x). Wash combined organics with LiCl (5% aq) to remove residual DMF, then Brine.

-

Dry over Na₂SO₄, filter, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Visualization of Pathways

The following diagram illustrates the retrosynthetic logic and the competing regiochemical pathways, highlighting why the para-displacement is favored.

Figure 1: Reaction pathway analysis showing the regioselective advantage of displacing the C4-fluorine over the C2-fluorine.

Applications in Drug Discovery

This scaffold is a "privileged structure" in kinase inhibitor design.

-

Hinge Binding: The aldehyde can be converted to an indolinone or quinazoline, where the fluorine atom (at C2) interacts with the hinge region backbone NH, increasing potency.

-

PROTAC Linkers: The benzyloxy group can be deprotected (using BBr₃ or H₂/Pd) to reveal a phenol. This phenol serves as an attachment point for PEG linkers in Proteolysis Targeting Chimeras (PROTACs).

-

Diversity Oriented Synthesis (DOS):

-

Aldehyde: Reductive amination with amines.

-

Bromide: Suzuki coupling with aryl boronates.

-

Fluorine: Can be displaced by stronger nucleophiles (e.g., thiols) under harsh conditions if required, providing a third vector of diversity.

-

References

Sources

- 1. 149947-15-9 | 3-Bromo-2-fluorobenzaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 2. 3-Bromo-2,4-difluorobenzaldehyde | 1326714-93-5 | Benchchem [benchchem.com]

- 3. US4383949A - Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals - Google Patents [patents.google.com]

- 4. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]

- 5. 3-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]

A Technical Guide to the Solubility of 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde, a key intermediate in pharmaceutical synthesis. In the absence of direct empirical data in publicly available literature, this document leverages fundamental principles of organic chemistry, predictive methodologies based on structural analogues, and established experimental protocols to offer a robust framework for understanding and determining its solubility in a range of common organic solvents. This guide is intended to empower researchers and drug development professionals to make informed decisions regarding solvent selection for synthesis, purification, and formulation of this and structurally related compounds.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that influences every stage of the drug development pipeline, from synthesis and purification to formulation and bioavailability.[1] A thorough understanding of a compound's solubility profile is paramount for optimizing reaction conditions, designing efficient crystallization processes, and ensuring consistent and effective drug delivery.[1] 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde, with its array of functional groups, presents a unique and illustrative case study for the application of solubility principles.

Molecular Structure and Predicted Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde possesses a complex arrangement of functional groups that dictate its interactions with various solvents.

-

Aromatic Rings: The presence of two benzene rings contributes to the molecule's nonpolar character, suggesting good solubility in aromatic and other nonpolar solvents.[2]

-

Ether Linkage (-O-CH2-): The benzyloxy group introduces a polar ether linkage, which can act as a hydrogen bond acceptor. This feature may impart some solubility in moderately polar solvents.

-

Aldehyde Group (-CHO): The aldehyde functional group is polar and can also accept hydrogen bonds, further influencing solubility in polar solvents.

-

Halogens (Br, F): The bromine and fluorine substituents increase the molecule's molecular weight and introduce polarity. Halogen atoms can participate in dipole-dipole interactions.[3]

Based on these structural features, we can predict the general solubility behavior of 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde. The molecule as a whole has a significant nonpolar character due to the aromatic rings, but the presence of the ether, aldehyde, and halogen functionalities will likely result in a degree of solubility across a spectrum of solvents.

Predicted Physicochemical Properties of 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | 309.13 g/mol | Calculated from the molecular formula C14H10BrFO2. |

| Polarity | Moderately polar to nonpolar | A balance between the nonpolar aromatic rings and the polar functional groups (ether, aldehyde, halogens). |

| Hydrogen Bond Donor | No | The molecule lacks acidic protons. |

| Hydrogen Bond Acceptor | Yes | The oxygen atoms of the ether and aldehyde groups can accept hydrogen bonds. |

| LogP (Octanol-Water Partition Coefficient) | High (Predicted) | The significant nonpolar surface area from the two aromatic rings suggests a preference for lipophilic environments. |

Predicted Solubility in Common Organic Solvents

The principle of "like dissolves like" is a fundamental guideline for predicting solubility.[1] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The following table provides a predicted solubility profile for 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde in a range of organic solvents, categorized by their polarity.

Predicted Solubility of 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Hexane | Nonpolar (Alkane) | Low to Insoluble | The molecule's polar functional groups will likely limit its solubility in a purely nonpolar solvent like hexane.[2] |

| Toluene | Nonpolar (Aromatic) | Soluble | The aromatic nature of toluene will facilitate favorable π-π stacking interactions with the benzene rings of the solute.[2] |

| Dichloromethane (DCM) | Moderately Polar (Halogenated) | Highly Soluble | DCM is a versatile solvent capable of dissolving a wide range of organic compounds, and its polarity is well-suited to the mixed characteristics of the solute. |

| Diethyl Ether | Moderately Polar (Ether) | Soluble | The ether functionality in both the solvent and solute should lead to good miscibility. |

| Ethyl Acetate | Moderately Polar (Ester) | Soluble | A common solvent for a wide range of organic compounds, its polarity should be compatible with the solute.[4] |

| Acetone | Polar Aprotic (Ketone) | Soluble | Acetone is a strong polar aprotic solvent that should effectively solvate the polar groups of the molecule.[5] |

| Acetonitrile | Polar Aprotic (Nitrile) | Moderately Soluble | While polar, acetonitrile is less effective at solvating bulky nonpolar molecules compared to other polar aprotic solvents.[6] |

| Ethanol | Polar Protic (Alcohol) | Moderately Soluble | The alcohol's ability to hydrogen bond may be less effective given the solute is only a hydrogen bond acceptor. The nonpolar aromatic portion of the solute may limit solubility.[6] |

| Methanol | Polar Protic (Alcohol) | Sparingly Soluble | Similar to ethanol, but its higher polarity may further reduce its ability to solvate the nonpolar regions of the molecule.[2] |

| Water | Highly Polar (Protic) | Insoluble | The large nonpolar surface area of the molecule will make it immiscible with water.[1] |

Experimental Protocol for Solubility Determination

To empirically determine the solubility of 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde, a standardized experimental protocol should be followed. The following outlines a reliable "excess solid" method.[7]

Materials and Equipment

-

4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde to a series of vials, each containing a known volume of a different organic solvent.

-

Ensure there is undissolved solid remaining at the bottom of each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a set period (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Sample Preparation:

-

After equilibration, carefully remove the vials and allow any suspended solid to settle.

-

Centrifuge the vials at a high speed to further separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of known concentrations of 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde in a suitable solvent (one in which it is highly soluble, e.g., dichloromethane).

-

Generate a calibration curve by injecting the standard solutions into the HPLC and recording the peak area at a specific wavelength.

-

Inject the filtered supernatant from each of the saturated solutions into the HPLC.

-

Determine the concentration of the solute in each saturated solution by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

The concentration determined by HPLC represents the solubility of 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde in that particular solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Workflow Diagram

Caption: Experimental workflow for determining solubility.

Practical Applications in Drug Development

A comprehensive understanding of the solubility of 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde has direct implications for several key processes in drug development:

-

Reaction Solvent Selection: Choosing a solvent in which the starting materials are soluble but the product may be less soluble can facilitate purification by crystallization.

-

Recrystallization for Purification: The ideal recrystallization solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8] A mixture of solvents, one in which the compound is soluble (e.g., dichloromethane) and one in which it is less soluble (e.g., hexane), can also be effective.[2]

-

Formulation: For preclinical studies, understanding the solubility in various pharmaceutically acceptable co-solvents is essential for developing appropriate dosing vehicles.

Logical Flow for Solvent Selection in Recrystallization

Sources

Novel Fluorinated Benzaldehyde Building Blocks for Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists

Executive Summary: The Fluorine Renaissance

In modern drug discovery, fluorine is no longer just a metabolic blocker; it is a precision tool for molecular engineering.[1] While the trifluoromethyl (-CF₃) and fluoro (-F) groups are ubiquitous, the frontier of medicinal chemistry has shifted toward novel fluorinated benzaldehyde building blocks that offer superior physicochemical modulation.

This guide focuses on high-value, underutilized fluorinated benzaldehyde motifs—specifically pentafluorosulfanyl (-SF₅) and difluoromethoxy (-OCF₂H) derivatives—and the strategic exploitation of ortho-fluorine conformational effects . These building blocks are critical for fragment-based drug discovery (FBDD) and late-stage lead optimization, enabling precise control over lipophilicity (LogP), metabolic stability, and ligand-target binding kinetics.

Strategic Selection: The "Fluorine Code"

Before synthesis, the selection of the specific fluorinated benzaldehyde must be driven by the physicochemical problem at hand.

The Novel Contenders

| Building Block Class | Key Substituent | Electronic Effect ( | Lipophilicity ( | Strategic Application |

| Super-Trifluoromethyl | -SF₅ (Pentafluorosulfanyl) | +0.68 | +1.51 | High metabolic stability, high lipophilicity, steric bulk (replaces t-butyl). |

| The "Goldilocks" Ether | -OCF₂H (Difluoromethoxy) | +0.18 | +0.65 | Balanced lipophilicity/permeability; H-bond donor capability (unlike -OCF₃). |

| Conformational Lock | ortho-F (2-Fluoro) | +0.06 | +0.14 | Restricts rotatable bonds via dipole repulsion; planarizes or twists systems. |

| Polyfluorinated | -C₆F₅ (Pentafluorophenyl) | High | High | Pi-stacking interactions (quadrupole moment inversion). |

Decision Logic for Building Block Selection

Use the following logic flow to select the appropriate benzaldehyde derivative for your scaffold.

Figure 1: Strategic decision tree for selecting fluorinated benzaldehyde building blocks based on ADME/Tox and potency requirements.

Technical Deep Dive: The Novel Classes

The SF₅-Benzaldehydes ("Super-Trifluoromethyl")

The pentafluorosulfanyl group is chemically robust and provides a unique square-pyramidal geometry. Unlike the planar aromatic ring, the SF₅ group introduces significant volume, often improving selectivity by filling hydrophobic pockets that flat aromatic rings cannot.

-

Key Reagent: 3-(Pentafluorosulfanyl)benzaldehyde (CAS: 676-15-3).

-

Application: Bioisostere for nitro (-NO₂) and tert-butyl groups.[2] It enhances lipophilicity without the metabolic liability of alkyl groups.

The Ortho-Fluoro Effect

Placing a fluorine atom ortho to the aldehyde (and subsequent amine/heterocycle) creates a "conformational lock."

-

Mechanism: The C-F bond dipole opposes the C=O (or C=N) dipole, forcing the molecule into a specific conformation to minimize repulsion.

-

Result: Pre-organization of the ligand reduces the entropic penalty of binding to the protein target.

Experimental Protocols

Protocol A: Modular Synthesis of SF₅-Substituted Benzimidazoles

This protocol demonstrates the use of 3-(pentafluorosulfanyl)benzaldehyde to create a library of benzimidazoles, a privileged scaffold in kinase inhibitors. This method utilizes a sodium metabisulfite adduct to facilitate the condensation.

Rationale: Direct condensation can be slow with electron-deficient aldehydes. The bisulfite adduct increases solubility and reactivity.

Materials:

-

3-(Pentafluorosulfanyl)benzaldehyde (1.0 equiv)[3]

-

4-Substituted-1,2-phenylenediamine (1.0 equiv)

-

Sodium metabisulfite (Na₂S₂O₅) (1.2 equiv)

-

Solvent: DMF/Water (9:1)

Step-by-Step Methodology:

-

Adduct Formation: Dissolve 3-(pentafluorosulfanyl)benzaldehyde (1 mmol) in DMF (3 mL). Add a solution of Na₂S₂O₅ (1.2 mmol) in water (0.5 mL). Stir at Room Temperature (RT) for 15 minutes. Observation: A white precipitate or cloudy suspension indicates adduct formation.

-

Condensation: Add the 1,2-phenylenediamine derivative (1 mmol) directly to the suspension.

-

Cyclization: Heat the mixture to 80°C for 4–6 hours. Monitor via LC-MS for the disappearance of the diamine (M+) and appearance of the benzimidazole (M-2H).

-

Workup: Cool to RT. Pour onto crushed ice/water (20 mL). The product typically precipitates. Filter the solid.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Validation Check:

-

¹⁹F NMR: The SF₅ group appears as a characteristic AB₄ pattern (multiplet) around +60 to +85 ppm. A singlet indicates degradation or incorrect starting material.

Protocol B: Reductive Amination with Difluoromethoxy Benzaldehydes

Using 4-(difluoromethoxy)benzaldehyde for fragment growing. The -OCF₂H group is acid-sensitive compared to -OCF₃; mild conditions are required.

Materials:

-

4-(Difluoromethoxy)benzaldehyde (1.0 equiv)

-

Primary/Secondary Amine (1.1 equiv)

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acid Catalyst: Acetic Acid (1-2 drops)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Methodology:

-

Imine Formation: Mix aldehyde and amine in DCE under nitrogen. Add Acetic Acid. Stir for 1 hour at RT. Critical: Do not add the reducing agent immediately; allow the imine equilibrium to establish.

-

Reduction: Add STAB in one portion. Stir at RT for 12–16 hours.

-

Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

-

Extraction: Extract with DCM (3x). Wash organics with brine.

-

Drying: Dry over Na₂SO₄ and concentrate.

Self-Validating Step:

-

¹H NMR: Look for the characteristic triplet of the -OCF₂H proton around 6.5 ppm (

Hz). Loss of this signal implies hydrolysis of the difluoromethyl group.

Workflow Visualization

The following diagram illustrates the synthesis of a fluorinated tetrahydroquinoline library using the Povarov reaction, another key application of these aldehydes.

Figure 2: Three-component Povarov reaction workflow for generating fluorinated quinoline scaffolds from benzaldehyde building blocks.

Safety & Handling of Fluorinated Aldehydes

-

Volatility: Lower molecular weight fluorobenzaldehydes (e.g., 2-fluorobenzaldehyde) are lachrymators and volatile. Handle in a fume hood.

-

Reactivity: Polyfluorinated benzaldehydes (e.g., pentafluorobenzaldehyde) are highly electrophilic at the para-position. Nucleophilic solvents (like alcohols) or bases can lead to unwanted S_NAr side reactions, displacing a fluorine atom.

-

SF₅ Stability: While the C-SF₅ bond is stable, the precursor reagents (like SF₅Cl) are toxic gases. However, the benzaldehyde building block itself is generally a stable solid or oil.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Altuntas, S., et al. (2021). Identification of a New Pentafluorosulfanyl-Substituted Chalcone with Activity Against Hepatoma and Human Parasites. Molecules. Link

-

Xing, L., et al. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles (OCF2H vs OCF3). ChemMedChem. Link

-

BenchChem. (2025).[4] Synthesis of Fluorinated Heterocycles from 3-Fluorobenzaldehyde: Application Notes. BenchChem Protocols. Link

-

Svechkarev, D., et al. (2020). Synthesis of novel fluorinated building blocks via halofluorination. Beilstein Journal of Organic Chemistry. Link

Sources

Methodological & Application

Synthesis of 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde from 3-fluorophenol

An Application Note and Protocol for the

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the multi-step synthesis of 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde, a valuable building block in medicinal chemistry and materials science. The synthetic route commences with the protection of 3-fluorophenol via Williamson ether synthesis, followed by a regioselective electrophilic bromination, and concludes with a directed ortho-metalation (DoM) and formylation. This guide offers detailed, step-by-step protocols, explains the chemical principles underpinning each transformation, and provides a framework for the successful execution of this synthesis in a laboratory setting.

Introduction

The strategic incorporation of fluorine atoms and aldehyde functionalities into aromatic scaffolds is a cornerstone of modern drug design. The target molecule, 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde, possesses a unique substitution pattern that makes it a versatile intermediate for the synthesis of complex molecular architectures. The aldehyde group serves as a versatile handle for various chemical transformations, while the fluorine and bromine atoms can modulate the electronic properties and metabolic stability of derivative compounds. This application note details a reliable three-step synthetic sequence starting from the readily available 3-fluorophenol.

Overall Synthetic Workflow

The synthesis is designed as a three-step sequence, prioritizing high regioselectivity and utilizing well-established organic transformations. The workflow is illustrated below.

Caption: Overall workflow for the synthesis of 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde.

Part 1: Synthesis of 1-(Benzyloxy)-3-fluorobenzene

Principle & Rationale

The initial step involves the protection of the acidic phenolic hydroxyl group of 3-fluorophenol to prevent it from interfering with the subsequent organometallic and electrophilic substitution reactions. A Williamson ether synthesis is employed, using benzyl bromide as the alkylating agent. This reaction proceeds via an SN2 mechanism where the phenoxide, generated in situ by the base (potassium carbonate), acts as a nucleophile and displaces the bromide from benzyl bromide. Acetonitrile is an excellent polar aprotic solvent for this transformation, facilitating the dissolution of the reagents and promoting the SN2 reaction.

Experimental Protocol

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluorophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetonitrile.

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 eq.) dropwise to the mixture.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Reagent Summary Table

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |

| 3-Fluorophenol | 112.10 | - | 1.0 | - |

| Benzyl Bromide | 171.04 | - | 1.1 | - |

| Potassium Carbonate | 138.21 | - | 1.5 | - |

| Acetonitrile | 41.05 | - | Solvent | - |

Part 2: Synthesis of 4-(Benzyloxy)-1-bromo-2-fluorobenzene

Principle & Rationale: Regioselectivity in Electrophilic Aromatic Substitution

This step introduces a bromine atom onto the aromatic ring. The regiochemical outcome is governed by the directing effects of the existing substituents: the benzyloxy group (-OBn) and the fluorine atom (-F).

-

Benzyloxy Group (-OBn): This is a strongly activating, ortho-, para-directing group due to the resonance donation of the oxygen lone pairs into the aromatic ring.

-

Fluorine Atom (-F): Fluorine is an ortho-, para-director due to resonance, but it is deactivating overall due to its high electronegativity (inductive effect).

The powerful activating and directing effect of the benzyloxy group dominates the reaction. Therefore, electrophilic substitution will occur preferentially at the positions ortho and para to the benzyloxy group. The para position is sterically more accessible and is the major site of substitution, leading to the desired product, 4-(benzyloxy)-1-bromo-2-fluorobenzene. N-Bromosuccinimide (NBS) is used as a convenient and safer source of electrophilic bromine compared to liquid bromine.[1][2]

Experimental Protocol

-

Dissolve 1-(benzyloxy)-3-fluorobenzene (1.0 eq.) in acetonitrile or dichloromethane in a round-bottom flask protected from light.

-

Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise to the solution at room temperature. The reaction is typically exothermic.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any remaining NBS.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or flash column chromatography.

Reagent Summary Table

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |

| 1-(Benzyloxy)-3-fluorobenzene | 202.22 | - | 1.0 | - |

| N-Bromosuccinimide (NBS) | 177.98 | - | 1.05 | - |

| Acetonitrile | 41.05 | - | Solvent | - |

Part 3: Synthesis of 4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde

Principle & Rationale: Directed Ortho-Metalation (DoM)

The final step is the introduction of the formyl (-CHO) group. To achieve the required regioselectivity (formylation ortho to the benzyloxy group and adjacent to the bromine), a directed ortho-metalation (DoM) strategy is employed. The benzyloxy group is an effective directed metalation group (DMG). It coordinates to an organolithium reagent, such as n-butyllithium (n-BuLi), directing the deprotonation (lithiation) to the adjacent ortho position.

The subsequent reaction of the resulting aryllithium intermediate with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde functionality. This method provides excellent regiocontrol, which is often difficult to achieve with traditional electrophilic formylation methods like the Vilsmeier-Haack or Duff reactions on similarly substituted rings.[3][4]

Sources

Application Note & Protocol: High-Fidelity Reductive Amination of 4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the reductive amination of 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde, a common intermediate in pharmaceutical synthesis. The protocol emphasizes the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that ensures high yields and minimizes side-product formation. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Introduction: The Strategic Importance of Reductive Amination

Reductive amination is a cornerstone of modern organic synthesis, particularly in medicinal chemistry, for its efficiency in forming carbon-nitrogen (C-N) bonds.[1][2] This transformation is one of the most utilized reactions for the synthesis of diverse primary, secondary, and tertiary amines, which are prevalent scaffolds in pharmaceutical agents.[2][3] The reaction proceeds via the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[4][5]

The substrate, 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde, presents a unique synthetic challenge due to its electronically complex aromatic ring. The presence of both a bulky, electron-donating benzyloxy group and electron-withdrawing halogen substituents (bromo and fluoro) can influence the reactivity of the aldehyde and the stability of the imine intermediate. Therefore, a carefully selected reagent and optimized conditions are critical for a successful transformation.

Mechanistic Rationale and Reagent Selection

The success of a one-pot reductive amination hinges on the selective reduction of the imine/iminium intermediate in the presence of the starting aldehyde.[6] While various reducing agents can be used, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is particularly well-suited for this purpose due to its mildness and remarkable selectivity.[3][4]

Why Sodium Triacetoxyborohydride?

-

Enhanced Selectivity: Unlike stronger reducing agents like sodium borohydride (NaBH₄), which can readily reduce the starting aldehyde, NaBH(OAc)₃ is a weaker hydride donor.[4][7] Its steric bulk and the electron-withdrawing effect of the three acetoxy groups temper its reactivity, making it highly selective for the protonated iminium ion intermediate over the neutral carbonyl group.[8] This chemoselectivity is crucial for achieving high yields in a direct (one-pot) procedure.[4][8]

-

Mild Reaction Conditions: The reaction proceeds efficiently at room temperature and does not require harsh acidic or basic conditions, which helps to preserve sensitive functional groups on the substrate and amine coupling partner.[9][10]

-

Broad Functional Group Tolerance: NaBH(OAc)₃ is compatible with a wide array of functional groups, including esters, amides, nitro groups, and carbon-carbon multiple bonds, which might be reduced by other hydride reagents.[9][11]

-

Reduced Toxicity: Compared to alternatives like sodium cyanoborohydride (NaBH₃CN), STAB and its byproducts are significantly less toxic, making it a safer and more environmentally friendly choice.[3][7]

The reaction is typically performed in an aprotic solvent to prevent hydrolysis of the reducing agent. 1,2-Dichloroethane (DCE) is the most common and preferred solvent, though others like tetrahydrofuran (THF) or acetonitrile can also be effective.[9][10]

Experimental Protocol: Reductive Amination

This protocol details a general procedure for the reductive amination of 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde with a primary or secondary amine.

Safety Precautions:

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water or protic solvents. Handle with care under an inert atmosphere.

-

1,2-Dichloroethane (DCE) is a suspected carcinogen; handle with appropriate caution.

Materials and Reagents:

-

4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde

-

Amine (primary or secondary)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Separatory funnel

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde (1.0 equiv).

-

Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration). Add the desired primary or secondary amine (1.1–1.2 equiv) to the solution.

-

Imine Formation: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3–1.5 equiv) portion-wise over 5-10 minutes. A slight exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).

-

Work-up:

-

Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (2 x 20 mL).

-

Combine all organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amine product.

-

Data Presentation and Workflow Visualization

Table 1: Summary of Reaction Parameters

| Parameter | Recommended Value | Rationale |

| Aldehyde | 1.0 equiv | Limiting reagent |

| Amine | 1.1–1.2 equiv | A slight excess drives imine formation to completion. |

| Reducing Agent | 1.3–1.5 equiv | Ensures complete reduction of the imine intermediate. |

| Solvent | Anhydrous DCE or THF | Aprotic solvent prevents quenching of the reducing agent.[9][10] |

| Temperature | Room Temperature (20–25 °C) | Sufficient for efficient reaction; avoids side reactions. |

| Atmosphere | Inert (N₂ or Ar) | Prevents moisture from decomposing the NaBH(OAc)₃. |

| Reaction Time | 2–12 hours | Substrate dependent; monitor for completion. |

Diagram 1: Experimental Workflow

Caption: Workflow for the reductive amination of 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Incomplete reaction / Low yield | 1. Insufficient reducing agent. 2. Deactivated (hydrolyzed) reducing agent. 3. Sterically hindered or poorly nucleophilic amine. | 1. Increase NaBH(OAc)₃ to 1.5-2.0 equivalents. 2. Use a fresh bottle of NaBH(OAc)₃ and ensure anhydrous conditions. 3. Increase reaction time, warm slightly (to 40 °C), or add 1.0 equiv of acetic acid to catalyze iminium ion formation.[10] |

| Formation of dialkylated amine | Occurs when using a primary amine, where the secondary amine product reacts again with the aldehyde. | This is less common with NaBH(OAc)₃ but can occur. If problematic, switch to a stepwise procedure: form the imine first (e.g., in methanol), remove the solvent, then dissolve in a fresh solvent and reduce with NaBH₄.[7][9] |

| Aldehyde reduction to alcohol | The reducing agent is too strong or the imine formation is too slow. | This side reaction is minimal with NaBH(OAc)₃.[8] Ensure the amine is added before the reducing agent. If it persists, confirm the identity and quality of your reducing agent. |

| Difficult purification | Product and starting amine have similar polarities. | If the product is basic, an acidic wash (e.g., 1M HCl) can be used during work-up to extract the amine into the aqueous phase, which is then re-basified and extracted. Alternatively, optimize chromatography conditions (different solvent systems or use of amine-treated silica gel). |

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862*. [Link]

-

Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. organic-chemistry.org. [Link]

-

Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society. [Link]

-

Master Organic Chemistry. (2017). Making Substituted Amines Through Reductive Amination. masterorganicchemistry.com. [Link]

-

ResearchGate. (2018). Reductive aminations of benzaldehyde. researchgate.net. [Link]

-

Organic Chemistry Data. Reductive Amination - Common Conditions. organic-chemistry-data.com. [Link]

-

Synple Chem. (n.d.). Application Note – Reductive Amination. synplechem.com. [Link]

-

Prasad, A. S., et al. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society. [Link]

- Olin, J. F. (1945). Purification of amine reaction mixtures. U.S. Patent No. 2,377,511. Washington, DC: U.S.

-

Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

-

Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product? reddit.com. [Link]

-

Vummaleti, S. V. C., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]

-

Gini, M., et al. (2011). Reductive amination with zinc powder in aqueous media. Beilstein Journal of Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Reductive amination. en.wikipedia.org. [Link]

-

Chemistry Steps. (2024). Reductive Amination. chemistrysteps.com. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. ias.ac.in [ias.ac.in]

- 3. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 6. BJOC - Reductive amination with zinc powder in aqueous media [beilstein-journals.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

Scalable manufacturing process for 3-bromo-2-fluoro-4-benzyloxybenzaldehyde

An Application Note on the Scalable Manufacturing of 3-Bromo-2-fluoro-4-benzyloxybenzaldehyde

Abstract

This document provides a detailed guide for the scalable, two-step manufacturing process of 3-bromo-2-fluoro-4-benzyloxybenzaldehyde, a key intermediate in the synthesis of complex pharmaceuticals and agrochemicals[1][2]. The described methodology is designed for researchers, chemists, and process engineers in the drug development and chemical manufacturing sectors. The synthesis begins with the O-benzylation of commercially available 2-fluoro-4-hydroxybenzaldehyde, followed by a highly regioselective electrophilic bromination. This guide emphasizes the rationale behind procedural choices, process optimization for scale-up, safety protocols, and detailed, step-by-step instructions to ensure reproducibility and high yield.

Introduction and Strategic Overview

The title compound, 3-bromo-2-fluoro-4-benzyloxybenzaldehyde, possesses a unique substitution pattern that makes it a valuable building block for introducing fluorinated and functionalized phenyl moieties into larger molecules. The presence of the aldehyde allows for a wide range of subsequent transformations, while the bromo- and fluoro-substituents can be used to modulate the electronic properties and metabolic stability of the final active pharmaceutical ingredients (APIs).

The presented synthetic strategy was chosen for its scalability, high regioselectivity, and use of readily available starting materials. It avoids hazardous reagents like liquid bromine where possible and minimizes complex purification steps, making it suitable for industrial application.

Overall Synthetic Workflow

The two-step process is outlined below. The initial step involves the protection of the phenolic hydroxyl group via a Williamson ether synthesis, followed by a targeted bromination at the C3 position of the aromatic ring.

Caption: Overall two-step synthetic route.

Part I: Synthesis of 2-Fluoro-4-benzyloxybenzaldehyde (Intermediate)

Principle and Rationale

This step employs the Williamson ether synthesis, a robust and widely used method for forming ethers. A phenoxide, generated in situ by deprotonating the weakly acidic 2-fluoro-4-hydroxybenzaldehyde with a mild base, acts as a nucleophile. This phenoxide then attacks the electrophilic carbon of benzyl chloride in an SN2 reaction to form the desired benzyl ether.

-

Choice of Base: Potassium carbonate (K₂CO₃) is selected as the base. It is inexpensive, easy to handle on a large scale, and sufficiently basic to deprotonate the phenol without causing side reactions like hydrolysis of the aldehyde.

-

Choice of Solvent: Acetone is an excellent solvent for this reaction. It readily dissolves the organic starting materials, has a convenient boiling point for refluxing, and is easily removed during work-up.

-

Reaction Conditions: The reaction is run under reflux to ensure a reasonable reaction rate. The progress can be easily monitored by Thin Layer Chromatography (TLC).

Detailed Experimental Protocol

Materials:

-

2-Fluoro-4-hydroxybenzaldehyde

-

Anhydrous Potassium Carbonate (K₂CO₃), powdered

-

Benzyl Chloride (BnCl)

-

Acetone, reagent grade

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a suitably sized round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluoro-4-hydroxybenzaldehyde (1.0 eq).

-

Add acetone to the flask (approx. 10 mL per gram of starting material). Stir until the solid is fully dissolved.

-

Add anhydrous powdered potassium carbonate (1.5 eq). The mixture will become a suspension.

-

Add benzyl chloride (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction's completion by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃ and KCl byproduct. Wash the solid cake with a small amount of acetone.

-

Combine the filtrates and evaporate the acetone under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude oil/solid in ethyl acetate. Transfer the solution to a separatory funnel.

-

Wash the organic layer successively with 1 M NaOH (to remove any unreacted phenol), deionized water, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by recrystallization from ethanol or isopropanol to obtain 2-fluoro-4-benzyloxybenzaldehyde as a white to off-white solid.

Process Parameters and Data

| Parameter | Value/Range | Notes |

| Reactant Molar Ratio | 1 : 1.5 : 1.1 | (Aldehyde : K₂CO₃ : BnCl) |

| Temperature | 55 - 60 °C | Reflux temperature of acetone |

| Reaction Time | 4 - 6 hours | Monitor by TLC for completion |

| Typical Yield | 90 - 95% | After recrystallization |

| Purity (HPLC) | >98% |

Part II: Synthesis of 3-Bromo-2-fluoro-4-benzyloxybenzaldehyde (Final Product)

Principle and Rationale: Achieving High Regioselectivity

This step is an electrophilic aromatic substitution. The regiochemical outcome is controlled by the combined electronic effects of the three substituents on the benzene ring.

-

-OCH₂Ph (Benzyloxy): A strongly activating group and an ortho-, para- director.

-

-F (Fluoro): A weakly deactivating group (due to induction) but an ortho-, para- director (due to resonance).

-

-CHO (Aldehyde): A strongly deactivating group and a meta- director.

The incoming electrophile (Br⁺) will preferentially attack the positions most activated by the powerful benzyloxy group, which are C3 and C5. Both positions are also meta to the deactivating aldehyde group, which is favorable. The final selectivity for the C3 position is due to it being ortho to the strongly directing benzyloxy group.

Caption: Directing effects on the intermediate ring.

-

Choice of Brominating Agent: N-Bromosuccinimide (NBS) is chosen as the brominating agent. It is a solid, making it easier and safer to handle than volatile and highly corrosive liquid bromine, especially on a larger scale. It provides a low concentration of Br₂ in situ, which helps to prevent over-bromination.

Detailed Experimental Protocol

Materials:

-

2-Fluoro-4-benzyloxybenzaldehyde (from Part I)

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (MeCN), reagent grade

-

Deionized Water

-

Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a reaction flask protected from light, dissolve 2-fluoro-4-benzyloxybenzaldehyde (1.0 eq) in acetonitrile (approx. 15 mL per gram of substrate).

-

Stir the solution at room temperature.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes. A slight exotherm may be observed.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction's progress by TLC or HPLC.

-

Upon completion, pour the reaction mixture into deionized water.

-

Extract the aqueous mixture with ethyl acetate (2x volumes).

-

Combine the organic extracts and wash with a saturated solution of sodium thiosulfate to quench any remaining bromine/NBS.

-

Wash the organic layer with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the final product, 3-bromo-2-fluoro-4-benzyloxybenzaldehyde.

Process Parameters and Data

| Parameter | Value/Range | Notes |

| Reactant Molar Ratio | 1 : 1.05 | (Intermediate : NBS) |

| Temperature | 20 - 25 °C | Room Temperature |

| Reaction Time | 2 - 4 hours | Monitor by TLC/HPLC for completion |

| Typical Yield | 85 - 92% | After recrystallization |

| Purity (HPLC) | >99% | |

| Key Impurities | Unreacted starting material, dibrominated product | Control by stoichiometry and reaction time |

Process Safety and Hazard Analysis

All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

| Chemical | CAS No. | Primary Hazards | Recommended PPE |

| 2-Fluoro-4-hydroxybenzaldehyde | 348-26-5 | Irritant | Safety glasses, gloves, lab coat |

| Benzyl Chloride | 100-44-7 | Corrosive, Lachrymator, Carcinogen | Safety goggles, chemical-resistant gloves, lab coat, face shield |

| Potassium Carbonate | 584-08-7 | Irritant | Safety glasses, gloves |

| N-Bromosuccinimide (NBS) | 128-08-5 | Oxidizer, Corrosive, Lachrymator | Safety goggles, gloves, lab coat |

| Acetone | 67-64-1 | Flammable | Safety glasses, gloves |

| Acetonitrile | 75-05-8 | Flammable, Acutely Toxic | Safety glasses, chemical-resistant gloves |

-

Benzyl Chloride: Highly toxic and a lachrymator. Handle with extreme care in a fume hood.

-

N-Bromosuccinimide: Can decompose upon heating. Keep away from heat and light.

-

Quenching: The use of sodium thiosulfate in the bromination work-up is critical for neutralizing any residual reactive bromine species.

References

-

Patsnap. Synthesis method of 3-bromo-4-fluorobenzaldehyde - Eureka. [Online] Available at: [Link]

-

Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Online] Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Exploring the Feasibility of Manufacturing 3-Bromo-2-Fluorobenzaldehyde: CAS 149947-15-9. [Online] Available at: [Link]

-

Wikipedia. Formylation. [Online] Available at: [Link]

-

PubChemLite. 3-bromo-4-fluoro-2-hydroxybenzaldehyde (C7H4BrFO2). [Online] Available at: [Link]

-

PrepChem.com. Synthesis of 3-bromo-4-fluoro-benzaldehyde. [Online] Available at: [Link]

- Google Patents. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.

- Google Patents. Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals.

- Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization Optimization for 3-bromo-2-fluoro-4-benzyloxybenzaldehyde

Executive Summary

You are attempting to purify 3-bromo-2-fluoro-4-benzyloxybenzaldehyde , a highly functionalized aromatic aldehyde. This molecule presents specific purification challenges due to the competing polarities of the aldehyde moiety (polar) and the benzyloxy/bromo-fluoro aryl core (lipophilic).

Successful recrystallization requires balancing these properties to avoid common pitfalls such as "oiling out" (liquid-liquid phase separation) and oxidative degradation (conversion to the corresponding benzoic acid). This guide provides a scientifically grounded approach to solvent selection and troubleshooting.

Part 1: Solvent Selection Logic

Physicochemical Profiling

Before selecting a solvent, consider the molecular interactions:

-

Aldehyde Group (-CHO): Susceptible to oxidation; moderately polar; hydrogen bond acceptor.

-

Benzyloxy Group (-OBn): Adds significant bulk and lipophilicity; promotes

- -

Halogens (Br, F): Electron-withdrawing; modify crystal lattice energy but generally decrease water solubility.

Recommended Solvent Systems

Based on the "Like Dissolves Like" principle and the specific functional group profile, the following solvent systems are prioritized.

| System Type | Solvent Pair | Ratio (v/v) | Mechanism of Action | Best For |

| Binary (Primary) | Ethyl Acetate / Heptane | Start 1:1, adjust to 1:4 | Anti-solvent precipitation. The molecule dissolves in hot EtOAc; Heptane reduces solubility upon cooling. | High Purity. Best for removing non-polar impurities and preventing oiling out. |

| Single | Ethanol (Absolute) | N/A | Temperature-dependent solubility. High solubility at boiling (78°C), low at 0°C. | Scale-up. Simple solvent recovery, but higher risk of oiling out if impurities are high. |

| Binary (Alternative) | DCM / Hexane | 1:3 | Evaporative crystallization. Useful if the compound is heat-sensitive, as DCM boils at 40°C. | Heat Sensitive Batches. Minimizes thermal degradation/oxidation. |

Critical Note: Avoid Methanol/Water systems if possible. The high polarity of water often forces this specific lipophilic aldehyde to separate as an oil rather than a crystal [1].

Part 2: Visualization of Decision Logic

The following decision tree outlines the logical flow for selecting the optimal solvent and handling the common "oiling out" phenomenon.

Figure 1: Decision matrix for evaluating solvent suitability and immediate troubleshooting steps.

Part 3: Optimized Experimental Protocol

Objective: Purify 3-bromo-2-fluoro-4-benzyloxybenzaldehyde using the Ethyl Acetate/Heptane binary system.

Step-by-Step Methodology

-

Dissolution (The "Good" Solvent):

-

Place crude solid in an Erlenmeyer flask.

-

Add Ethyl Acetate (EtOAc) dropwise while heating on a steam bath or stir plate (approx. 60-70°C).

-

Stop immediately when the solid dissolves.

-

Why: Excess polar solvent reduces yield.

-

-

Filtration (Optional but Recommended):

-

If insoluble particles remain (dust, salts), perform a hot filtration through a pre-warmed fluted filter paper or glass frit.

-

Tip: Add 5% excess EtOAc before filtering to prevent premature crystallization in the funnel [2].

-

-

Anti-Solvent Addition:

-

Keep the solution near boiling.

-

Slowly add Heptane (or Hexane) until a faint, persistent cloudiness (turbidity) appears.

-

Add drops of hot EtOAc until the solution becomes clear again.

-

-

Controlled Cooling (Crucial Step):

-

Crystallization & Isolation:

-

Once at room temperature, move to an ice bath for 30 minutes.

-

Filter crystals via vacuum filtration (Buchner funnel).[3]

-

Wash with cold Heptane (removes surface mother liquor).

-

-

Drying:

-

Dry in a vacuum oven at 40°C.

-

Warning: Do not exceed 50°C to prevent melting or oxidation of the aldehyde.

-

Part 4: Troubleshooting & FAQs

Q1: The product is "oiling out" (forming liquid droplets at the bottom) instead of crystallizing. Why?

Diagnosis: This occurs when the melting point of the solute is lower than the temperature at which the solution becomes saturated, or when the solvent boiling point is higher than the product's melting point.[4] Corrective Actions:

-

Seeding: Add a single crystal of pure product to the oil/solvent mixture at a temperature just below the clearing point. This provides a nucleation template.[4]

-

Re-dissolve: Reheat the mixture to dissolve the oil. Add more solvent (dilute slightly) to lower the saturation temperature, then cool very slowly with agitation [4].

-

Change Solvent: Switch to a lower boiling solvent (e.g., DCM/Hexane) so crystallization happens at a lower temperature.

Q2: The crystals are yellow/brown, but the product should be off-white. How do I fix this?

Diagnosis: Benzaldehydes are prone to auto-oxidation (forming benzoic acids) or contain conjugated oligomer impurities. Corrective Actions:

-

Activated Carbon: During the hot dissolution step (Step 1), add activated charcoal (1-2% by weight). Stir for 5 minutes, then hot filter. The carbon adsorbs high-molecular-weight colored impurities.

-

Bisulfite Wash: If the impurity is non-aldehyde, you can purify the aldehyde chemically by forming the bisulfite adduct , washing away impurities, and regenerating the aldehyde with base [5].

Q3: My yield is very low (<50%). Where is my product?

Diagnosis: The product is likely too soluble in the cold solvent or held in the mother liquor. Corrective Actions:

-

TLC Check: Spot the mother liquor on a TLC plate. If a large product spot exists, rotovap the mother liquor to half volume and repeat crystallization (Second Crop).

-

Solvent Ratio: You may have used too much "good" solvent (EtOAc). In the next run, use less EtOAc and more Heptane.

Part 5: Advanced Workflow Diagram

Figure 2: Operational workflow for the binary solvent recrystallization of 3-bromo-2-fluoro-4-benzyloxybenzaldehyde.

References

-

BenchChem Technical Support. (2025).[3][4] Optimization of Recrystallization for High Purity Benzaldehyde Derivatives. Retrieved from

-

University of York. (2024). Problems with Recrystallisations: Oiling Out and Solvent Choice. Chemistry Teaching Labs. Retrieved from

-

Nichols, L. (2022). Troubleshooting Recrystallization: Oiling Out. Chemistry LibreTexts. Retrieved from

-